molecular formula C6H6F3NO2S B2643407 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole CAS No. 2361644-11-1

3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole

Cat. No.: B2643407
CAS No.: 2361644-11-1
M. Wt: 213.17
InChI Key: VDYXWVSRCUBETP-UHFFFAOYSA-N
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Description

3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole is a heterocyclic compound that contains both a sulfonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of 3,3,3-trifluoropropene derivatives with isonitriles. This reaction proceeds under mild conditions and results in the formation of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce various reduced pyrrole derivatives.

Scientific Research Applications

3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole is unique due to the combination of the sulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity.

Properties

IUPAC Name

3-methylsulfonyl-4-(trifluoromethyl)-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYXWVSRCUBETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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